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Compound of Interest

Compound Name: 2-Hydroxypyrimidine

Cat. No.: B3024168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-
hydroxypyrimidine, a crucial heterocyclic compound in medicinal chemistry and drug

development. Understanding its spectral characteristics is fundamental for its identification,

structural elucidation, and the analysis of its derivatives. This document compiles available

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines relevant

experimental protocols, and presents logical workflows for spectroscopic analysis.

Core Concept: Tautomerism
A critical aspect of 2-hydroxypyrimidine's structure and spectroscopic interpretation is its

existence in a tautomeric equilibrium between the enol form (2-hydroxypyrimidine) and the

more stable keto form (2(1H)-pyrimidinone).[1] This equilibrium can be influenced by factors

such as solvent and temperature, leading to potentially complex or unexpected NMR spectra.

The presence of both tautomers in solution can result in multiple sets of signals or broadened

peaks due to chemical exchange.

Caption: Keto-enol tautomerism of 2-hydroxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-hydroxypyrimidine.

The following tables summarize the available ¹H and expected ¹³C NMR data.
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¹H NMR Spectral Data
The following data is for 2-hydroxypyrimidine hydrochloride in DMSO-d₆. The chemical shifts

may be influenced by the protonation of the pyrimidine ring.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-N/H-O ~12 Broad Singlet N/A

H-4/H-6 8.839 Doublet

H-5 6.900 Triplet

Coupling constants

were not explicitly

provided in the source

data.[2]

¹³C NMR Spectral Data
Experimentally determined ¹³C NMR data for 2-hydroxypyrimidine is not readily available in

the literature. However, based on data from structurally similar pyrimidine derivatives, the

following chemical shift ranges can be expected for the dominant 2(1H)-pyrimidinone tautomer.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2 160 - 165

C-4/C-6 145 - 150

C-5 110 - 115

Infrared (IR) Spectroscopy
Specific IR absorption data for 2-hydroxypyrimidine is not available in the compiled search

results. The table below presents expected characteristic absorption bands for the 2(1H)-

pyrimidinone tautomer based on typical functional group frequencies.
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3100 - 3000 Medium N-H Stretch Amide

~1670 Strong C=O Stretch Amide (Lactam)

1600 - 1450 Medium-Strong
C=C and C=N

Stretching

Aromatic/Heterocyclic

Ring

1450 - 1400 Medium C-H Bending Alkene

850 - 750 Strong
C-H Out-of-plane

Bending
Alkene

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible

spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-hydroxypyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition (General Parameters):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-5 seconds.
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Acquisition Time: 2-4 seconds.

Spectral Width: A range covering approximately -2 to 14 ppm.

D₂O Exchange for Labile Protons:[1]

Acquire a standard ¹H NMR spectrum of the sample.

Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

Shake the tube gently to mix.

Re-acquire the ¹H NMR spectrum. The signals corresponding to exchangeable N-H and O-H

protons will diminish or disappear.

IR Spectroscopy (Solid Sample)
KBr Pellet Method:

Grind 1-2 mg of 2-hydroxypyrimidine with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Nujol Mull Method:[3][4]

Grind a few milligrams of the solid sample into a fine powder in an agate mortar.[3][4]

Add a few drops of Nujol (mineral oil) and continue to grind to form a smooth, thick paste

(mull).[3]

Spread the mull evenly between two salt plates (e.g., NaCl or KBr).[3]
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Mount the plates in the spectrometer and acquire the spectrum. Note that Nujol itself has

characteristic C-H stretching and bending bands.

Logical Workflows for Analysis
The following diagrams illustrate logical workflows for the spectroscopic analysis of 2-
hydroxypyrimidine and its derivatives.
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Caption: Workflow for NMR-based structural elucidation.
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Caption: Workflow for investigating tautomerism using NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3024168#spectroscopic-data-nmr-ir-of-2-
hydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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